molecular formula C22H16FN5 B2896825 N-benzyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902483-06-1

N-benzyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2896825
CAS No.: 902483-06-1
M. Wt: 369.403
InChI Key: ORCNVPYUFMDACI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of a triazole ring fused to a quinazoline moiety, with a benzyl group and a fluorophenyl group attached. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-benzyl-3-(4-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN5/c23-17-12-10-16(11-13-17)20-22-25-21(24-14-15-6-2-1-3-7-15)18-8-4-5-9-19(18)28(22)27-26-20/h1-13H,14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCNVPYUFMDACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves the nucleophilic substitution reaction of a triazoloquinazoline precursor with a benzylamine derivative. The starting material, 2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline, is synthesized from anthranilic acid . The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the nucleophilic substitution .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorophenyl groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced triazoloquinazoline derivatives.

    Substitution: Formation of substituted triazoloquinazoline derivatives with various functional groups.

Scientific Research Applications

N-benzyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-benzyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can be compared with other similar compounds, such as:

    N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: This compound has shown potent activity against E. coli and P.

    N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: This compound has demonstrated significant antibacterial activity against S.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Biological Activity

N-benzyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound that belongs to the triazoloquinazoline class. Its unique structure, characterized by a triazole ring fused to a quinazoline moiety, positions it as a candidate for various biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

The compound is synthesized through nucleophilic substitution reactions involving triazoloquinazoline precursors and benzylamine derivatives. The general synthetic route involves:

  • Preparation of Triazoloquinazoline Precursor : Starting from anthranilic acid.
  • Nucleophilic Substitution : Reaction with benzylamine to form the target compound.

This synthetic approach allows for the introduction of various substituents that can enhance biological activity.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. It has been evaluated against various bacterial strains and has shown effectiveness in inhibiting growth:

  • Mechanism : The compound targets bacterial enzymes and inhibits their activity, leading to reduced bacterial replication.
  • Case Study : In vitro studies revealed that it exhibits potent activity against strains such as Staphylococcus aureus and Escherichia coli.

Antitumor Activity

Recent research highlights the compound's potential as an antitumor agent. A study found that derivatives of quinazoline, including this compound, showed cytotoxic effects in human cancer cell lines:

  • Cytotoxicity : The compound exhibited an IC50 value of 0.36 µM against HCT-116 colorectal cancer cells.
  • Mechanism of Action : It binds to autophagy-associated proteins and affects DNA repair mechanisms, enhancing sensitivity to radiation therapy .

Neuroprotective Effects

The compound has been studied for its neuroprotective properties:

  • Anti-inflammatory Activity : It reduces inflammation by inhibiting pro-inflammatory cytokines and oxidative stress in neuronal cells.
  • Potential Applications : This suggests its use in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

A comparison with other triazoloquinazolines reveals distinct biological activities based on structural variations:

Compound NameAntibacterial ActivityAntitumor ActivityNeuroprotective Properties
This compoundHighModeratePresent
N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amineModerateLowAbsent
N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amineLowHighAbsent

This table illustrates how variations in the chemical structure can lead to different biological profiles.

The biological activity of this compound involves several key mechanisms:

  • Inhibition of Enzymatic Activity : It interferes with critical enzymes involved in bacterial cell wall synthesis and viral replication.
  • Modulation of Signaling Pathways : The compound influences inflammatory pathways by reducing cytokine production.
  • Interaction with DNA Repair Proteins : It promotes interactions between autophagy-related proteins that compromise DNA repair processes in cancer cells.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-benzyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine, and what reaction conditions optimize yield?

  • Answer : The synthesis typically involves cyclocondensation of precursors like 3-benzylidene-4-oxopentanoic acid derivatives with hydrazine hydrate under reflux. Key steps include:

  • Triazole Formation : Catalysts such as benzyltributylammonium bromide enhance ring closure efficiency. Solvents like ethanol or dimethylformamide (DMF) are critical for solubility and reaction kinetics .
  • Substituent Introduction : The 4-fluorophenyl group is introduced via nucleophilic substitution or Suzuki coupling, requiring inert atmospheres (e.g., nitrogen) and palladium catalysts .
  • Yield Optimization : Reaction temperatures (80–100°C) and extended reflux durations (12–24 hours) improve yields to 60–75%. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?

  • Answer : Multi-modal characterization is essential:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify substituent environments (e.g., benzyl protons at δ 4.5–5.0 ppm, fluorophenyl aromatic signals at δ 7.2–7.8 ppm). 19F^{19}F-NMR confirms fluorine integration .
  • IR Spectroscopy : Stretching vibrations for triazole (1550–1600 cm1^{-1}) and quinazoline carbonyl (1680–1700 cm1^{-1}) validate core structure .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 413.91 for C24_{24}H20_{20}ClN5_5) .

Q. What primary biological activities are associated with triazoloquinazoline derivatives?

  • Answer : These compounds exhibit:

  • Anticancer Activity : Inhibition of kinase pathways (e.g., EGFR, VEGFR) via triazole-quinazoline scaffold interactions. IC50_{50} values range from 0.5–10 µM in MCF-7 and A549 cell lines .
  • Antimicrobial Effects : Disruption of bacterial cell wall synthesis (MIC: 2–8 µg/mL against S. aureus and E. coli) .
  • Anti-inflammatory Action : COX-2 inhibition (50–70% at 10 µM) via fluorophenyl moiety interactions .

Advanced Research Questions

Q. How can researchers address low yields during triazole ring formation in the synthesis?

  • Answer : Yield challenges arise from side reactions (e.g., dimerization). Mitigation strategies include:

  • Catalyst Screening : Transition metal catalysts (e.g., Cu(I) or Ru(II)) improve regioselectivity in click chemistry-based triazole formation .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, reducing byproducts.
  • Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes vs. 24 hours) and increases yields by 15–20% .

Q. How should contradictions in NMR data for substituent environments be resolved?

  • Answer : Discrepancies often stem from dynamic effects or impurities. Solutions include:

  • Variable Temperature NMR : Resolves overlapping signals (e.g., distinguishing benzyl CH2_2 from adjacent aromatic protons) .
  • 2D NMR Techniques : COSY and HSQC correlate proton-proton and proton-carbon couplings, clarifying ambiguous assignments .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation (e.g., bond angles, torsion angles) .

Q. What in vitro assays are recommended to evaluate the compound’s anticancer potential?

  • Answer : Standardized protocols include:

  • Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., IC50_{50} determination in HepG2 or HCT-116 cells) .
  • Apoptosis Detection : Annexin V/PI staining with flow cytometry quantifies early/late apoptotic populations.
  • Kinase Profiling : Commercial kinase panels (e.g., Eurofins) identify target inhibition (e.g., Aurora B, CDK2) .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Answer : SAR requires systematic modifications:

  • Core Scaffold Variations : Compare triazolo[1,5-a]quinazoline with triazolo[4,3-c]quinazoline analogs to assess ring fusion impact on bioactivity .
  • Substituent Libraries : Synthesize derivatives with electron-withdrawing (e.g., -CF3_3) or donating (e.g., -OCH3_3) groups at the 4-fluorophenyl position.
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic properties with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.